2-Bromo-5-sulfanylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

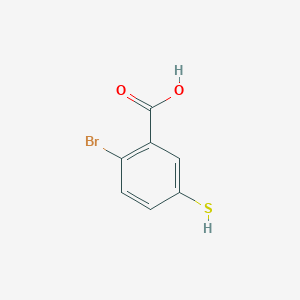

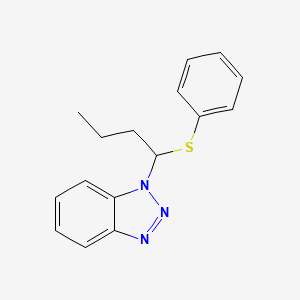

2-Bromo-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5BrO2S . It has an average mass of 233.082 Da and a monoisotopic mass of 231.919357 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-sulfanylbenzoic acid consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

2-Bromo-5-sulfanylbenzoic acid has a molecular weight of 233.09 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, showcasing the importance of sulfanyl compounds in biochemical assays (Ellman, 1959).

Supramolecular Chemistry

Jacob et al. (2011) investigated thioxanthone derivatives, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, to understand the role of different substituent groups in determining supramolecular motifs. This study highlights the utility of bromophenyl sulfanyl compounds in understanding molecular interactions (Jacob et al., 2011).

Organic Synthesis and Catalysis

A novel approach to oxidative desulfurization of diesel fuel was catalyzed by a Brønsted acidic ionic liquid, demonstrating the potential of sulfanyl-based compounds in enhancing green chemistry processes (Gao et al., 2010).

Chemical Synthesis

Pokhodylo and Obushak (2019) utilized methyl 2-azido-5-bromobenzoate in the synthesis of triazoloquinoline derivatives, indicating the role of bromo-sulfanyl compounds in facilitating complex chemical reactions (Pokhodylo & Obushak, 2019).

Coordination Polymers

Dai et al. (2009) designed flexible dicarboxylate ligands, including sulfanyl-substituted compounds, to construct copper metal-organic systems, showing their application in creating novel materials with potential utility in catalysis and material science (Dai et al., 2009).

Environmental Chemistry

Leng and Qin (2018) developed a new SuFEx clickable reagent, 1-bromoethene-1-sulfonyl fluoride, for the regioselective synthesis of isoxazoles, highlighting the environmental benefits of using such reagents in chemical synthesis (Leng & Qin, 2018).

Propiedades

IUPAC Name |

2-bromo-5-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOJNLOUCCMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-sulfanylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione](/img/structure/B2991218.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2991229.png)

![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)